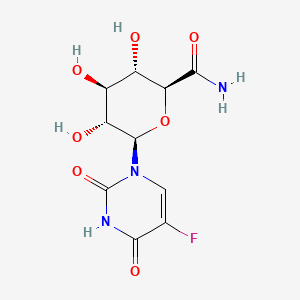

5-fluorouracil Glucuronamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74240-89-4 |

|---|---|

Molecular Formula |

C10H12FN3O7 |

Molecular Weight |

305.22 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxamide |

InChI |

InChI=1S/C10H12FN3O7/c11-2-1-14(10(20)13-8(2)19)9-5(17)3(15)4(16)6(21-9)7(12)18/h1,3-6,9,15-17H,(H2,12,18)(H,13,19,20)/t3-,4-,5+,6-,9+/m0/s1 |

InChI Key |

PERCEIMMBVMDHG-HYMLEYLXSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)N)O)O)O)F |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)N)O)O)O)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)N)O)O)O)F |

Synonyms |

3,4 dihydro-2,4-dioxo-5-fluoro-1(2H)pyrimidinyl-1-deoxy-1-glucopyranuronamide 5-fluorouracil glucuronamide MG 6812 MG-6812 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Synthesis of 5-Fluorouracil (B62378) Glucuronamide (B1172039) Conjugates

The synthesis of 5-fluorouracil glucuronamide involves the formation of a stable conjugate that can be later cleaved to release the active drug. This process requires careful selection of synthetic routes and reaction conditions.

The conjugation of β-D-glucuronic acid to 5-fluorouracil is complicated by the presence of multiple nucleophilic sites on the 5-FU pyrimidine (B1678525) ring (N1, N3, and the oxygen atoms). tandfonline.com The primary goal is typically to achieve substitution at the N1 position. tandfonline.comrsc.org

One common strategy involves the silylation of 5-fluorouracil to protect certain reactive sites and direct the glycosylation reaction preferentially to the N1 position. tandfonline.com The reaction of a protected glucuronic acid derivative, such as a methyl acetylglucuronate, with silylated 5-FU in the presence of a catalyst yields the desired N1-glucuronide conjugate. The configuration of the bond (α or β) is crucial and is determined by NMR spectroscopy, with the β configuration often being the desired form for biological activity. tandfonline.com

Another approach involves activating the glucuronic acid moiety. For instance, glucuronamides can be synthesized via a transamidation reaction under mild conditions. researchgate.net This can involve creating an N-Boc uronamide which then reacts with a primary amine, or using N-nitroso uronamides which react with primary or secondary amines. researchgate.net The synthesis of glucuronide-based prodrugs of 5-FU has been described where a self-immolative spacer is placed between the glucuronyl residue and the N1 position of the 5-FU molecule. rsc.org The linkage's nature, whether it's an N-glucuronide or an O-glucuronide, is typically confirmed using advanced spectroscopic methods like 13C NMR. tandfonline.com

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound conjugates. Key parameters that are manipulated include the choice of solvent, coupling agents, temperature, reaction time, and pH.

For conjugating moieties to 5-FU, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) are often used to facilitate the formation of amide or ester bonds. nih.gov The reaction is typically monitored using thin-layer chromatography (TLC) to determine its completion. nih.gov The pH of the reaction mixture can be a critical factor; for example, in the synthesis of 5-fluorouracil-1-acetic acid, the pH is adjusted to 10 by the addition of a potassium hydroxide (B78521) solution to drive the reaction forward. derpharmachemica.com

Temperature and reaction time are also carefully controlled. The synthesis of a 5-FU derivative with chloroacetic acid involves stirring at 50°C for 2 hours, followed by acidification and cooling to precipitate the product. researchgate.netmdpi.com The choice of solvent is also important, with dimethylformamide (DMF) being a common choice for these types of reactions due to its ability to dissolve the reactants. nih.govjapsonline.com

Table 1: Examples of Optimized Reaction Conditions for 5-FU Derivatization

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Coupling Agent | EDC·HCl, HOBt | Facilitates amide bond formation between 5-FU derivative and amino acid esters. | nih.gov |

| Catalyst/Base | Pyridine, DMAP | Used in the conjugation of cholesterol to 5-FU. | japsonline.com |

| pH Control | Potassium Hydroxide (aq.) | Adjusts pH to ~10 to facilitate reaction with chloroacetic acid. | derpharmachemica.com |

| Solvent | Dimethylformamide (DMF) | Common solvent for dissolving reactants in conjugation reactions. | nih.govjapsonline.com |

| Temperature | 50°C | Controlled heating for specific reaction steps. | researchgate.netjapsonline.com |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Tracks the progress of the reaction to determine completion. | nih.gov |

Approaches to Glucuronamide Conjugation

Derivatization Strategies for Modulating Prodrug Properties

To enhance the therapeutic profile of 5-FU, its glucuronamide conjugates are often further modified. These derivatization strategies aim to improve targeting, control the release of the active drug, and alter physicochemical properties like lipophilicity.

A key strategy in prodrug design is the incorporation of self-immolative linkers. otago.ac.nz These linkers connect the prodrug's trigger (the glucuronide moiety) to the active drug (5-FU). After the trigger is activated—for instance, by enzymatic cleavage of the glucuronide—the linker undergoes a spontaneous, intramolecular cascade reaction to release the unmodified 5-FU. rsc.orgotago.ac.nz

The design of these linkers is based on chemical structures that become unstable upon a specific cleavage event. rsc.org For example, a tripartite prodrug of 5-FU was designed with an NAD(P)H:quinone oxidoreductase 1 (NQO1)-responsive trigger, a self-immolative linker, and 5-FU. acs.org Upon reduction by the NQO1 enzyme, the trigger initiates an intramolecular cyclization of the linker, leading to the release of 5-FU. acs.orgfrontiersin.org This approach ensures that the drug is released specifically in the target environment where the activating enzyme is overexpressed. frontiersin.orgnih.gov The synthesis of these prodrugs involves multi-step organic synthesis to connect the three components—trigger, linker, and drug—in the correct sequence. rsc.orgnih.gov

Conjugating 5-FU to biologically relevant molecules is a common strategy to alter its properties. These moieties can increase the drug's lipophilicity, facilitate transport across cell membranes, or target specific receptors. derpharmachemica.comnih.gov

Fatty Acids: Lipophilic prodrugs have been created by conjugating 5-FU with fatty acids like palmitic acid and lauric acid. nih.govjapsonline.com The synthesis of a dipalmitoyl derivative of 5-FU, for instance, is a two-step process that significantly increases the compound's hydrophobicity, making it suitable for encapsulation in lipid-based nanoparticles. nih.gov

Cholesterol: Cholesterol-conjugated 5-FU prodrugs have been designed to exploit the high demand for cholesterol in rapidly proliferating cancer cells, which overexpress low-density lipoprotein (LDL) receptors. nih.govnih.gov The synthesis involves linking 5-FU to cholesterol, often via a dicarboxylic acid spacer, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). japsonline.com These conjugates are designed to be transported by LDL particles and internalized by cancer cells. nih.govtandfonline.com

Carbohydrates: Macromolecules like carbohydrates are used as carriers for 5-FU. derpharmachemica.com Chitosan (B1678972), a biocompatible polymer, has been conjugated with 5-FU to create prodrugs. mdpi.com In one example, 5-FU was converted to 1-acetic acid-5-fluorouracil (FUAC) and then reacted with chitosan to form a conjugate. mdpi.com Another approach utilized a photo-responsive linker to attach 5-FU to low molecular weight chitosan, allowing for controlled drug release upon UV light exposure. nih.gov

Table 2: Biologically Relevant Moieties Conjugated to 5-Fluorouracil

| Moiety | Synthetic Approach | Purpose | Reference(s) |

|---|---|---|---|

| Palmitic Acid | Two-step process to form a dipalmitoyl derivative. | Increase lipophilicity for nanoparticle encapsulation. | nih.gov |

| Cholesterol | Refluxing with dicarboxylic acid anhydride, followed by coupling with 5-FU using DCC/DMAP. | Target LDL receptors overexpressed on cancer cells. | nih.gov, nih.gov, japsonline.com |

| Chitosan | Conversion of 5-FU to an acid derivative (FUAC), followed by reaction with chitosan. | Create a biocompatible, polymeric prodrug. | mdpi.com |

| Photo-responsive Linker + Chitosan | Covalent conjugation of 5-FU to low molecular weight chitosan via a photo-cleavable linker. | Enable externally controlled drug release. | nih.gov |

The ultimate goal of many derivatization strategies is to achieve controlled release of 5-FU at the target site, thereby increasing efficacy and reducing systemic toxicity. This is accomplished through various stimuli-responsive systems.

Enzyme-Responsive Release: This is the principle behind glucuronide conjugates, which are designed to be cleaved by β-glucuronidase, an enzyme often found at elevated levels in tumor microenvironments. The self-immolative linkers discussed previously are a sophisticated extension of this concept, ensuring a clean release of the parent drug following the initial enzymatic trigger. rsc.orgfrontiersin.org

Photo-Responsive Release: External stimuli like light can provide precise spatial and temporal control over drug release. A prodrug of 5-FU was developed where the drug was covalently bonded to a coumarin-functionalized polymer. nih.gov Exposure to UV radiation at a specific wavelength (approx. 254 nm) cleaves the bond, releasing the 5-FU. A similar strategy involved a photo-responsive linker connecting 5-FU to chitosan, which could be cleaved by UV light at 365 nm. nih.gov

pH-Responsive Release: The slightly acidic environment of tumors can be exploited for drug release. While not specific to glucuronamide, pH-sensitive linkers and carriers have been developed for 5-FU. nih.gov For example, albumin-binding prodrugs have shown significantly different release profiles in acidic conditions (pH 4.1) compared to physiological pH (7.4). frontiersin.org

Radiation-Induced Release: Prodrugs have been designed to release 5-FU upon exposure to X-rays. mdpi.com This strategy aims to combine the effects of radiotherapy and chemotherapy, with the radiation serving as the external trigger to activate the prodrug specifically within the irradiated tumor volume. mdpi.com

Prodrug Activation and Metabolic Pathways

Enzymatic Hydrolysis by β-Glucuronidase in Research Models

β-Glucuronidase is a lysosomal hydrolase that plays a crucial role in the breakdown of complex carbohydrates. nih.gov Its heightened activity in necrotic regions of tumors provides a mechanism for the site-specific release of chemotherapy drugs from their glucuronide prodrugs. researchgate.net

The interaction between β-glucuronidase and a glucuronide prodrug is a critical determinant of the drug's release. For bulky drug molecules, the inclusion of a spacer between the drug and the glucuronide group has been shown to be necessary for efficient cleavage by human β-glucuronidase. researchgate.net The hydrophilic nature of glucuronide prodrugs generally prevents them from entering cells, thus protecting them from lysosomal β-glucuronidase in healthy tissues and reducing systemic toxicity. researchgate.net The enzyme itself is a homotetrameric glycoprotein, and its catalytic activity involves the cleavage of the glycosidic bond of the glucuronide conjugate. nih.gov

The efficiency of enzymatic hydrolysis of glucuronide drug metabolites can be influenced by the source of the β-glucuronidase enzyme. Studies comparing β-glucuronidase from different sources, such as Patella vulgata (limpet), Helix pomatia (snail), and E. coli, have demonstrated variability in their hydrolytic efficiencies. scirp.org For instance, the conversion of codeine glucuronide was found to be dependent on the enzyme source, with the limpet-derived enzyme showing high conversion rates. In other studies, recombinant β-glucuronidases have shown promise for rapid and efficient hydrolysis under various conditions. mdpi.comnih.gov

Kinetic analyses of β-glucuronidase have been performed to understand its assembly and activity. These studies have revealed that the assembly of the active tetrameric form of the enzyme can be a rate-limiting step. nih.gov The rate of hydrolysis is also dependent on factors such as temperature, pH, and enzyme concentration. scirp.org

Characterization of Enzyme-Prodrug Interactions

Intracellular Metabolism of Released 5-Fluorouracil (B62378)

Upon release from its glucuronamide (B1172039) prodrug, 5-fluorouracil undergoes intracellular metabolism through competing anabolic and catabolic pathways. spandidos-publications.comaacrjournals.org The balance between these pathways determines the concentration of active metabolites available to exert cytotoxic effects. aacrjournals.org

The cytotoxic effects of 5-FU are mediated by its anabolites. spandidos-publications.comresearchgate.net Intracellularly, 5-FU is converted into three main active metabolites: 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), 5-fluorouridine-5'-triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP). spandidos-publications.comresearchgate.netnih.gov

These metabolites exert their anticancer effects through distinct mechanisms:

FdUMP inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine (B127349) monophosphate (TMP), a necessary component of DNA. nih.govresearchgate.net This inhibition leads to a depletion of thymidine, which disrupts DNA synthesis and repair. spandidos-publications.com

FUTP is incorporated into RNA, interfering with RNA processing and function. spandidos-publications.comnih.gov

FdUTP is incorporated into DNA, leading to DNA damage and strand breaks. nih.gov

The conversion of 5-FU to these active nucleotides is a multi-step process involving several enzymes, including orotate (B1227488) phosphoribosyltransferase (OPRT), uridine (B1682114) phosphorylase (UP), and uridine kinase (UK). researchgate.net

The majority of administered 5-FU, typically over 80%, is catabolized and inactivated, primarily by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). medscape.comresearchgate.neteuropa.eu DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU, converting it to 5,6-dihydro-5-fluorouracil (FUH2). aacrjournals.orgeuropa.eu This catabolic pathway significantly influences the amount of 5-FU available for anabolic activation. aacrjournals.org

DPD activity exhibits considerable inter-patient variability, which can affect 5-FU clearance and toxicity. aacrjournals.org Genetic variations in the DPYD gene, which encodes for DPD, can lead to DPD deficiency, resulting in reduced drug clearance, increased drug exposure, and a higher risk of severe toxicity. aacrjournals.orgmedscape.com Approximately 3-5% of the population has a partial DPD deficiency, while about 0.3% have a complete deficiency. medscape.com

Anabolic Pathways to Active Fluoropyrimidine Metabolites (e.g., FdUMP, FUTP)

Factors Influencing Prodrug Bioconversion in Preclinical Systems

The efficiency of converting a 5-fluorouracil prodrug into its active form in preclinical models is influenced by several factors. The level of β-glucuronidase in the tumor microenvironment is a primary determinant. researchgate.net The design of the prodrug itself, including the presence and nature of a linker between 5-FU and the glucuronide moiety, can impact the rate of enzymatic cleavage. researchgate.net

Cellular and Molecular Mechanisms of Action Post Activation

Inhibition of Thymidylate Synthase (TS)

A primary mechanism of 5-FU's anticancer activity is the inhibition of thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.govwikipedia.org dTMP is a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication and repair. nih.govmdpi.com

Formation of the Ternary Complex (TS-FdUMP-CH2THF)

Upon entering a cell, 5-FU is metabolized to various active forms, including fluorodeoxyuridine monophosphate (FdUMP). calis.edu.cnrndsystems.com FdUMP acts as a potent inhibitor of TS by forming a stable ternary complex with the enzyme and a reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). mdpi.comcalis.edu.cnresearchgate.net This complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site. mdpi.comcalis.edu.cnresearchgate.net The stability of this ternary complex is a critical factor in the efficacy of 5-FU, and it is enhanced by the polyglutamation of CH2THF. nih.gov The formation of this stable complex leads to a time-dependent, slowly reversible inactivation of TS. nih.gov

| Component | Role in Complex Formation |

| Thymidylate Synthase (TS) | The target enzyme responsible for dTMP synthesis. |

| FdUMP | The active metabolite of 5-FU that binds to the nucleotide-binding site of TS, mimicking the natural substrate dUMP. calis.edu.cnresearchgate.net |

| CH2THF | The reduced folate cofactor that is essential for the methylation reaction and stabilizes the binding of FdUMP to TS. calis.edu.cnresearchgate.net |

Impact on Deoxynucleotide Pool Perturbations

The inhibition of TS by the FdUMP-containing ternary complex has profound effects on the intracellular balance of deoxynucleotides. mdpi.comcalis.edu.cn The primary consequence is the depletion of the dTMP pool, which subsequently leads to a reduction in dTTP levels. calis.edu.cnnih.gov This scarcity of dTTP, a condition often referred to as "thymineless death," disrupts DNA synthesis and repair. wikipedia.orgnih.gov

Furthermore, the blockage of dUMP conversion leads to its accumulation. nih.govcalis.edu.cn This excess dUMP can be phosphorylated to deoxyuridine triphosphate (dUTP), which, along with another 5-FU metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be erroneously incorporated into DNA. mdpi.comcalis.edu.cnfrontiersin.org The resulting perturbations in the deoxynucleotide pools, particularly the increased dATP/dTTP and dUTP/dTTP ratios, are thought to cause significant DNA damage and contribute to the cytotoxic effects of 5-FU. nih.govcalis.edu.cn

| Deoxynucleotide | Effect of TS Inhibition | Consequence |

| dTTP | Decreased synthesis | Impaired DNA replication and repair. nih.gov |

| dUMP | Accumulation | Increased levels of dUTP. calis.edu.cn |

| dUTP | Increased levels | Misincorporation into DNA. mdpi.comcalis.edu.cn |

| dATP, dCTP, dGTP | Imbalances due to feedback mechanisms | Disruption of DNA synthesis and integrity. calis.edu.cn |

Nucleic Acid Misincorporation

Beyond the inhibition of TS, the active metabolites of 5-FU can be directly incorporated into both RNA and DNA, leading to further cellular damage. nih.govcalis.edu.cnmdpi.com

Integration into Ribonucleic Acid (RNA) Function and Processing

The 5-FU metabolite fluorouridine triphosphate (FUTP) is recognized by RNA polymerases and incorporated into various RNA molecules in place of uridine (B1682114) triphosphate (UTP). mdpi.comcalis.edu.cnfrontiersin.org This misincorporation can disrupt several aspects of RNA function, including:

Pre-ribosomal RNA (pre-rRNA) processing : Inhibition of the maturation of rRNA, a critical component of ribosomes. calis.edu.cn

Post-transcriptional modification of tRNAs : Interference with the proper modification of transfer RNAs. nih.gov

Splicing of pre-mRNA : Disruption of the assembly of small nuclear RNA/protein complexes (snRNPs), which are essential for the removal of introns from pre-messenger RNA. nih.gov

Integration into Deoxyribonucleic Acid (DNA) Synthesis and Integrity

The metabolite fluorodeoxyuridine triphosphate (FdUTP), and to a lesser extent dUTP which accumulates due to TS inhibition, can be mistakenly incorporated into the DNA strand during replication instead of dTTP. mdpi.comcalis.edu.cnfrontiersin.org This incorporation of fluorinated pyrimidines into the DNA backbone leads to:

DNA fragmentation : The presence of these abnormal bases can trigger DNA repair mechanisms. plos.orgoncotarget.com The attempt to excise these bases can lead to the formation of DNA single- and double-strand breaks. oncotarget.comnih.gov

Inhibition of DNA synthesis : The altered DNA structure can impede the progression of DNA polymerase, halting replication. oncotarget.com

The accumulation of 5-FU in the genome is correlated with its cytotoxic effects. nih.gov

Induction of Programmed Cell Death Pathways

The cellular damage induced by both TS inhibition and nucleic acid misincorporation ultimately converges on the activation of programmed cell death, or apoptosis. plos.orgnih.govaacrjournals.org 5-FU has been shown to induce apoptosis in various cancer cell lines. nih.govplos.org The mechanisms leading to apoptosis are complex and can be triggered by several signals, including:

DNA damage response : The presence of DNA strand breaks and the activation of DNA damage signaling pathways, including the p53 tumor suppressor protein, can initiate apoptosis. calis.edu.cnplos.org

Caspase activation : 5-FU-induced apoptosis is often dependent on the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Specifically, caspase-9, an initiator caspase in the intrinsic apoptotic pathway, has been implicated. nih.gov

Death receptor signaling : In some contexts, 5-FU has been shown to upregulate components of the CD95 (Fas) death receptor system, potentially leading to apoptosis through this extrinsic pathway. aacrjournals.org

Protein Kinase C activation : The activation of certain isoforms of protein kinase C, such as PKC-δ, has also been linked to 5-FU-induced apoptosis in colorectal cancer cells. nih.gov

The culmination of these molecular events—enzyme inhibition, nucleotide pool imbalance, and nucleic acid damage—creates an intolerable level of cellular stress, pushing the cancer cell to undergo programmed cell death.

Autophagy Regulation in Cellular Contexts

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. Its role in the context of 5-FU treatment is complex and can be either pro-survival or pro-death. nih.gov In many instances, autophagy acts as a survival mechanism, allowing cancer cells to withstand the stress induced by chemotherapy. plos.orgresearchgate.net However, under certain conditions, it can contribute to cell death. nih.gov

Treatment with 5-FU can induce autophagy in cancer cells, characterized by the formation of autophagosomes and the conversion of LC3-I to LC3-II. plos.org The inhibition of this autophagic response, either pharmacologically or through gene silencing, has been shown in several studies to enhance 5-FU-induced apoptosis. nih.govplos.org This suggests that in these contexts, autophagy plays a cytoprotective role against 5-FU toxicity. plos.org

Conversely, there is also evidence for a pro-death role of autophagy in response to 5-FU. nih.gov In some cancer cells, particularly those with defective apoptotic pathways, 5-FU can induce autophagic cell death. nih.gov For instance, studies have shown that 5-FU can suppress miR-30, leading to the upregulation of Beclin-1, a key autophagy-regulating protein, and subsequent autophagic cell death. nih.gov The dual role of autophagy highlights the complexity of cellular responses to 5-FU and is an area of ongoing investigation. nih.gov

Cell Cycle Perturbation

5-Fluorouracil (B62378) significantly disrupts the normal progression of the cell cycle, a fundamental process for cell division and proliferation. frontiersin.orgresearchgate.net Its interference with DNA and RNA synthesis leads to the activation of cell cycle checkpoints, which are surveillance mechanisms that halt the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate cell death. researchgate.netnih.gov

The effects of 5-FU on the cell cycle are often dose- and cell-type-dependent. nih.gov A primary and well-documented effect of 5-FU is the induction of S-phase arrest. spandidos-publications.com By inhibiting thymidylate synthase and causing an imbalance in the nucleotide pool, 5-FU stalls DNA replication, leading to an accumulation of cells in the S phase. spandidos-publications.com

In addition to S-phase arrest, 5-FU can also induce arrest at the G1/S and G2/M checkpoints. frontiersin.orgresearchgate.netnih.gov For example, in some colorectal cancer cell lines, lower concentrations of 5-FU have been observed to cause G1 and subsequent G2/M arrest, leading to a form of non-apoptotic cell death known as mitotic catastrophe. nih.gov In contrast, higher concentrations in the same cell lines resulted in G1-S phase arrest and apoptosis. nih.gov The activation of these checkpoints often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). frontiersin.orgoup.com

Table 2: Effects of 5-FU on Cell Cycle Phases

| Cell Cycle Phase | Effect of 5-FU | Underlying Mechanism |

|---|---|---|

| G1/S | Arrest | Can be induced by 5-FU, often at higher concentrations, preventing entry into the DNA synthesis phase. nih.govoup.com |

| S | Arrest | A primary effect due to the inhibition of thymidylate synthase and disruption of DNA replication. spandidos-publications.com |

| G2/M | Arrest | Can be induced by 5-FU, preventing entry into mitosis, sometimes leading to mitotic catastrophe. frontiersin.orgnih.gov |

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) and the induction of oxidative stress are increasingly recognized as significant components of 5-FU's mechanism of action. frontiersin.orgnih.govresearchgate.net ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can damage cellular components, including DNA, proteins, and lipids. mdpi.com

Treatment with 5-FU has been shown to increase the intracellular levels of ROS in cancer cells. frontiersin.orgresearchgate.net This elevation in ROS can contribute to the drug's cytotoxicity in several ways. It can cause direct DNA damage, further exacerbating the effects of DNA synthesis inhibition. frontiersin.org Additionally, ROS can damage mitochondrial membranes, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c, thereby amplifying the apoptotic signal. researchgate.net

The relationship between 5-FU and ROS is complex. While increased ROS production can enhance the drug's anticancer effects, cancer cells often have elevated antioxidant capacities to counteract this oxidative stress. nih.gov Therefore, strategies that modulate ROS levels are being explored to potentially overcome 5-FU resistance. nih.govresearchgate.net For instance, inhibiting antioxidant systems in cancer cells could sensitize them to 5-FU treatment. nih.gov

Modulation of Intracellular Signaling Pathways

5-Fluorouracil can modulate a wide array of intracellular signaling pathways that are critical for cancer cell survival, proliferation, and resistance to therapy. frontiersin.orgnih.gov These pathways are often dysregulated in cancer and represent key therapeutic targets.

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, growth, and proliferation. researchgate.netmdpi.com In some contexts, 5-FU treatment can lead to the inhibition of the PI3K/AKT pathway, contributing to its cytotoxic effects. dovepress.combiomolther.org However, in other scenarios, activation of this pathway has been linked to 5-FU resistance. researchgate.net The combination of 5-FU with inhibitors of the PI3K/AKT pathway has shown synergistic effects in some studies. researchgate.netmdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the ERK cascade, is involved in regulating cell proliferation, differentiation, and survival. frontiersin.org 5-FU has been shown to suppress the MAPK/ERK signaling cascade in some cancer models, contributing to the inhibition of cell proliferation. frontiersin.org

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. dovepress.com Its activation is often associated with chemoresistance. 5-FU has been shown to inhibit the NF-κB pathway in combination with other agents, leading to enhanced apoptosis. researchgate.netdovepress.com Conversely, activation of NF-κB signaling has been implicated in resistance to 5-FU. frontiersin.orgnih.gov

FOXM1 Pathway: Forkhead box protein M1 (FOXM1) is a transcription factor that is overexpressed in many cancers and is associated with chemoresistance. thno.orgfrontiersin.org Increased levels of FOXM1 have been linked to resistance to 5-FU. biomolther.org Studies have shown that inhibiting FOXM1 can sensitize cancer cells to the cytotoxic effects of 5-FU. biomolther.orgresearchgate.net The regulation of FOXM1 by 5-FU appears to be interconnected with other pathways, such as the FOXO3 signaling axis. thno.org

TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis and chemoresistance in later stages. frontiersin.orgijbs.com Activation of the TGF-β pathway has been observed in response to 5-FU treatment in drug-resistant colorectal carcinoma cells. nih.govresearchgate.net This activation appears to confer a protective effect against 5-FU toxicity. nih.gov Consequently, inhibiting the TGF-β pathway has been shown to restore sensitivity to 5-FU in chemoresistant cells. nih.gov

Wnt Pathway: The Wnt/β-catenin signaling pathway is crucial for embryonic development and is frequently dysregulated in cancer, particularly colorectal cancer. nih.govspandidos-publications.com Activation of the Wnt pathway has been strongly implicated in resistance to 5-FU. mdpi.comnih.gov Studies have shown that 5-FU can upregulate the activity of the Wnt pathway in cancer stem-like cells. nih.gov Conversely, inhibiting the Wnt pathway can reverse resistance and sensitize cancer cells to 5-FU. nih.govtandfonline.com

Mechanisms of Resistance and Strategies for Overcoming Resistance

Intrinsic and Acquired Resistance Mechanisms (in cellular/preclinical models)

Cancer cells can possess intrinsic resistance to 5-FU or acquire it after a period of treatment, leading to therapeutic failure. pnas.orgnih.gov These resistance phenotypes arise from a variety of complex molecular and cellular adaptations. nih.gov Key mechanisms include alterations in the pathways that metabolize 5-FU, changes in drug influx and efflux, enhanced DNA repair capabilities, evasion of programmed cell death, adaptive cell cycle responses, and the induction of an epithelial-mesenchymal transition (EMT). nih.govmdpi.com

Alterations in Drug Transport and Intracellular Accumulation

The efficacy of 5-FU is dependent on its ability to enter and accumulate within cancer cells. nih.gov Resistance can develop through the reduced influx or increased efflux of the drug and its active metabolites.

Drug Influx: 5-FU enters cells partly through the same transport mechanisms as the natural pyrimidine (B1678525), uracil (B121893). nih.govmdpi.com Some studies have implicated solute carrier (SLC) transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), in 5-FU uptake, suggesting that their downregulation could contribute to resistance. pharmgkb.org

Drug Efflux: A more prominent mechanism of resistance involves the upregulation of ATP-binding cassette (ABC) transporters, which function as efflux pumps. ekb.eg These proteins actively expel chemotherapeutic agents from the cell, lowering their intracellular concentration and thus their cytotoxicity. Several ABC transporters, including ABCB1 (P-glycoprotein), ABCC2, ABCC3, ABCC4, ABCC5, and ABCG2, have been implicated in 5-FU resistance. pharmgkb.orgoncotarget.com Glucuronidated metabolites, such as SN-38 glucuronide (SN-38G) in the context of irinotecan (B1672180) therapy, are known substrates for these efflux pumps, and this mechanism is believed to contribute to resistance. nih.govnih.gov Low doses of 5-FU have been shown to upregulate several ABC transporters, potentially promoting the development of drug resistance. ekb.eg

Dysregulation of Fluoropyrimidine Metabolic Enzymes (e.g., Upregulation of TS, DPD; Downregulation of OPRT, TYMP, TK1)

The metabolic activation and catabolism of 5-FU are critical determinants of its anticancer activity. Alterations in the enzymes governing these pathways are a primary cause of resistance. nih.govmdpi.com

Upregulation of Thymidylate Synthase (TS): Thymidylate synthase is the primary target of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP). mdpi.com Increased expression of the TYMS gene, which encodes TS, is a well-established mechanism of both intrinsic and acquired 5-FU resistance. pnas.org Higher levels of TS protein mean that more FdUMP is required to achieve a cytotoxic effect. pnas.orgaacrjournals.org

Upregulation of Dihydropyrimidine (B8664642) Dehydrogenase (DPD): DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it to an inactive metabolite, dihydrofluorouracil (DHFU). nih.govresearchgate.net Over 80% of an administered 5-FU dose is typically broken down by DPD. nih.govnih.gov Increased DPD activity in tumor cells leads to enhanced drug degradation and reduced availability of 5-FU for conversion into its active, cytotoxic forms, thereby conferring resistance. mdpi.comfrontiersin.org

Glucuronidation: Another critical detoxification pathway contributing to resistance is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process conjugates glucuronic acid to drug metabolites, rendering them inactive and more easily transportable out of the cell. aacrjournals.orgnih.gov While 5-FU itself is not a primary substrate for UGTs, its metabolites can be. More significantly, glucuronidation plays a major role in the resistance to irinotecan, a drug often used in combination with 5-FU. Irinotecan's active metabolite, SN-38, is inactivated via glucuronidation to SN-38G. nih.govnih.gov Elevated UGT activity within tumors can therefore reduce the efficacy of combination therapies involving these drugs. aacrjournals.orgresearchgate.net Studies have shown that inhibiting glucuronidation can sensitize resistant tumor cells to chemotherapy. mdpi.com

Downregulation of Activating Enzymes: The conversion of 5-FU to its active metabolites is a multi-step process involving several key enzymes. Downregulation of these enzymes can impair drug activation and lead to resistance.

Orotate (B1227488) Phosphoribosyltransferase (OPRT): OPRT is a key enzyme that converts 5-FU to fluorouridine monophosphate (FUMP) in the main activation pathway. mdpi.com Reduced OPRT expression is associated with decreased sensitivity to 5-FU. nih.gov

Thymidine (B127349) Phosphorylase (TYMP) and Thymidine Kinase (TK): In an alternative pathway, thymidine phosphorylase (TYMP) converts 5-FU to fluorodeoxyuridine (FUDR), which is then phosphorylated by thymidine kinase (TK) to the active FdUMP. mdpi.com Reduced expression of TYMP or TK can contribute to 5-FU resistance. mdpi.com

Table 1: Fluoropyrimidine Metabolic Enzymes and Resistance

| Enzyme | Gene | Function in 5-FU Metabolism | Change in Resistant Cells | Consequence of Change |

| Thymidylate Synthase | TYMS | Primary target of FdUMP; DNA synthesis | Upregulation | Reduced drug efficacy pnas.orgaacrjournals.org |

| Dihydropyrimidine Dehydrogenase | DPYD | Rate-limiting catabolic enzyme (inactivation of 5-FU) | Upregulation | Increased drug degradation mdpi.comfrontiersin.org |

| UDP-Glucuronosyltransferase | UGTs | Inactivation of drug metabolites via glucuronidation | Upregulation | Enhanced detoxification/efflux aacrjournals.orgresearchgate.net |

| Orotate Phosphoribosyltransferase | OPRT | Key anabolic enzyme (activation of 5-FU) | Downregulation | Decreased drug activation nih.gov |

| Thymidine Phosphorylase | TYMP | Anabolic enzyme (activation of 5-FU) | Downregulation | Decreased drug activation mdpi.com |

| Thymidine Kinase | TK1 | Anabolic enzyme (activation of 5-FU) | Downregulation | Decreased drug activation mdpi.com |

Enhanced DNA Damage Repair Mechanisms (e.g., Mismatch Repair, Base Excision Repair)

The cytotoxicity of 5-FU is mediated in part by the misincorporation of its metabolites, such as fluorodeoxyuridine triphosphate (FdUTP), into DNA. nih.govnih.gov This leads to DNA damage and triggers cell death. researchgate.net Cancer cells can develop resistance by enhancing their DNA repair capacity.

Base Excision Repair (BER): The BER pathway is responsible for repairing single-base DNA lesions. Uracil-DNA glycosylase (UNG), a key BER enzyme, can recognize and excise 5-FU from DNA. cristin.no Overexpression or enhanced activity of BER pathway components, such as APE1/Ref-1, can increase the repair of 5-FU-induced DNA damage, thus promoting cell survival and resistance. nih.govnih.gov

Mismatch Repair (MMR): The MMR system recognizes and repairs base-base mismatches and insertion-deletion loops that can occur during DNA replication. The MMR pathway has been implicated in recognizing 5-FU incorporated into DNA, and deficiencies in MMR are paradoxically associated with clinical resistance to 5-FU. researchgate.net However, in some preclinical models, enhanced MMR activity could potentially contribute to damage recognition and signaling that leads to resistance if apoptosis is blocked downstream. nih.gov More commonly, enhanced non-homologous end-joining (NHEJ) activities are reported in 5-FU-resistant cells, contributing to increased repair and resistance to apoptosis. mdpi.comdntb.gov.ua

Evasion of Programmed Cell Death Mechanisms

Apoptosis is a major mechanism by which 5-FU induces cell death. plos.orgoncotarget.com Resistance frequently involves the dysregulation of apoptotic signaling pathways, allowing cancer cells to evade this fate. mdpi.commdpi.com

Upregulation of Anti-Apoptotic Proteins: Resistant cells often overexpress anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL. nih.gov These proteins prevent the activation of pro-apoptotic effector proteins like Bax and Bak, thereby inhibiting the mitochondrial pathway of apoptosis.

Inactivation of Pro-Apoptotic Proteins: The inactivation of the pro-apoptotic protein BOK (Bcl-2 related ovarian killer) has been identified as a key mechanism of 5-FU resistance. BOK binds to the enzyme UMPS, which is involved in both DNA synthesis and the conversion of 5-FU to its toxic form. By inactivating BOK, cancer cells reduce UMPS activity, leading to dormancy and decreased activation of 5-FU, thus conferring resistance. news-medical.net

Activation of Survival Pathways: Signaling pathways such as NF-κB and PI3K/Akt are often activated in resistant cells. nih.gov These pathways promote the expression of anti-apoptotic genes and cell survival signals, counteracting the cytotoxic effects of 5-FU. cristin.no

Adaptive Cell Cycle Responses and Prolonged Cell Doubling Time

Since 5-FU and its metabolites primarily target cells undergoing DNA synthesis (S-phase), alterations in cell cycle progression can be an effective adaptive resistance strategy. mdpi.complos.org

Cell Cycle Arrest: Resistant cells often exhibit a slower rate of proliferation and can arrest in the G0/G1 or G1/S phase of the cell cycle. mdpi.comdrugdiscoverynews.com This slowdown reduces the proportion of cells in the vulnerable S-phase at any given time, thereby decreasing the incorporation of 5-FU metabolites into DNA. mdpi.comingentaconnect.com

Prolonged Doubling Time: A delay in cell cycle progression and a prolonged potential doubling time provide cells with more time to repair 5-FU-induced DNA damage before committing to replication or cell division. mdpi.commdpi.com Studies on resistant colon and breast cancer cell lines have shown a significant prolongation of the G1 and S phases, accompanied by reduced levels of key cell cycle proteins like CDK2 and cyclins A and D3. mdpi.com

Table 2: Cell Cycle Alterations in 5-FU Resistant Cells

| Cell Line Model | Observation | Implication for Resistance |

| H630R10 (Colon) | Prolonged DNA synthesis time (S phase) and potential doubling time. mdpi.com | Allows more time for DNA repair; reduces rate of 5-FU metabolite incorporation. mdpi.com |

| T47DFU2.5 (Breast) | Lower labeling index, delay in G1/G1-S boundary, and prolonged potential doubling time. mdpi.com | Reduces number of actively cycling cells; slows entry into S-phase. mdpi.com |

| AGS (Gastric) | Retarded cell growth and G0/G1 phase arrest. drugdiscoverynews.com | Reduces susceptibility to S-phase specific drugs. drugdiscoverynews.com |

| 5F31 (Colon) | Selective accumulation of cells in the G0 phase upon 5-FU exposure. nih.gov | Entry into a quiescent state to evade chemotherapy-induced cell death. nih.gov |

Epithelial-Mesenchymal Transition (EMT) Associated Resistance

Epithelial-mesenchymal transition is a biological process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics. This transition is associated with tumor progression, metastasis, and resistance to various chemotherapies, including 5-FU. nih.govnih.gov

Phenotypic Changes: 5-FU resistant cells often display EMT-like features, including a loss of epithelial markers like E-cadherin and an increase in mesenchymal markers such as vimentin (B1176767) and fibronectin. nih.govnih.gov

Increased Motility and Invasion: The acquisition of a mesenchymal phenotype is linked to increased cell migration and invasion, which contributes to the aggressiveness of resistant tumors. nih.govnih.gov

Signaling Pathways: The induction of EMT in the context of 5-FU resistance is often driven by the activation of specific signaling pathways, such as the Hedgehog and PI3K/Akt pathways, and the upregulation of EMT-inducing transcription factors like Twist, Zeb1, Zeb2, and Slug. nih.govcristin.nonih.gov Studies have shown that inhibiting these pathways can help reverse the EMT phenotype and resensitize cells to 5-FU. nih.govmdpi.com

Role of Cancer Stem Cell Phenotypes in Resistance

Cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, are intrinsically resistant to conventional chemotherapies like 5-FU. mdpi.comgavinpublishers.com This resistance is attributed to several inherent characteristics of CSCs. Many CSCs exist in a quiescent or slow-cycling state, making them less susceptible to cell-cycle-specific drugs such as 5-FU, which primarily target rapidly proliferating cells. ijbs.comoatext.comnih.gov Following a course of chemotherapy that eliminates the bulk of tumor cells, these dormant CSCs can re-enter the cell cycle, leading to tumor recurrence. gavinpublishers.com

Several molecular pathways are implicated in CSC-mediated 5-FU resistance. The Wnt/β-catenin signaling pathway, crucial for CSC self-renewal, is frequently activated in resistant cells. nih.govnih.gov For instance, LGR5, a target gene of the Wnt pathway, has been shown to promote 5-FU resistance in CSCs. frontiersin.org Similarly, the PI3K/AKT signaling pathway, which regulates cell growth and apoptosis, can be activated in colon CSCs, contributing to 5-FU resistance. nih.gov

CSCs also exhibit enhanced DNA damage repair mechanisms and an increased expression of anti-apoptotic proteins, such as survivin, which has been implicated in the chemoresistance of CD133+ colon CSCs to 5-FU. oatext.commdpi.com Furthermore, CSCs within colorectal cancer have been shown to possess a high capacity for metabolic detoxification of drugs like 5-FU. mdpi.com Studies have demonstrated that treating gastric cancer cell lines with 5-FU can lead to the selection and enrichment of cells with CSC-like properties, including increased self-renewal ability, tumorigenicity, and the expression of CSC markers like CD133+, CD326+, and CD44+CD24-. ijbs.com The overexpression of the polycomb group protein BMI1 in these 5-FU-resistant cells was found to be crucial for maintaining their chemoresistant phenotype. ijbs.com

| CSC-Related Resistance Mechanism | Key Molecules/Pathways Involved | Cancer Type Examples |

| Quiescence/Slow-cycling | Cell cycle regulators | Colorectal Cancer, Gastric Cancer |

| Enhanced Self-Renewal | Wnt/β-catenin, PI3K/AKT, Notch, Hedgehog | Colorectal Cancer, Breast Cancer, Lung Cancer |

| Increased Drug Efflux | ABC transporters (e.g., ABCC1) | Breast Cancer, Colorectal Cancer, Lung Cancer |

| Enhanced DNA Repair | DNA repair proteins | General |

| Apoptosis Evasion | Survivin, Bcl-2 family proteins | Colon Cancer |

| Metabolic Detoxification | Drug-metabolizing enzymes | Colorectal Cancer |

| Stemness Gene Expression | BMI1, ALDH1, CD44, CD133 | Gastric Cancer, Colorectal Cancer, Lung Cancer |

MicroRNA (miRNA) Dysregulation and Epigenetic Modifications in Chemoresistance

Epigenetic alterations, including DNA methylation and microRNA (miRNA) dysregulation, play a pivotal role in the development of 5-FU resistance without altering the DNA sequence itself. mdpi.comnih.govmdpi.com

MicroRNA Dysregulation: miRNAs are small non-coding RNAs that post-transcriptionally regulate gene expression. Their dysregulation can impact numerous cellular processes, including drug response. frontiersin.org Several miRNAs have been identified as key players in 5-FU resistance. For example, the overexpression of miR-21 has been linked to 5-FU resistance in colorectal cancer by targeting and downregulating the mismatch repair (MMR) protein hMSH2. pnas.org This reduction in MMR function impairs the cell's ability to recognize 5-FU-induced DNA damage, leading to decreased apoptosis. pnas.org High levels of miR-21 have been correlated with reduced survival in colorectal cancer patients treated with 5-FU. pnas.org Other oncogenic miRNAs, such as miR-149 and miR-130b, have also been found to promote 5-FU resistance in gastric cancer. frontiersin.org Conversely, some miRNAs act as tumor suppressors and can enhance sensitivity to 5-FU. For instance, miR-34a is often downregulated in 5-FU-resistant colon cancer cells, and its re-expression can resensitize these cells to the drug, partly by targeting lactate (B86563) dehydrogenase A (LDHA), an enzyme involved in glycolysis. spandidos-publications.com

Epigenetic Modifications: DNA methylation and histone modifications can silence tumor suppressor genes or activate oncogenes, thereby contributing to chemoresistance. mdpi.com In the context of 5-FU, hypermethylation of the promoter of the MMR gene MLH1 can lead to its silencing, preventing the repair of 5-FU-induced DNA damage and thus conferring resistance. mdpi.com Histone modifications can also alter chromatin structure and regulate the expression of genes involved in drug transport and metabolism. For example, RNA methylation patterns have been observed to change in hepatoma cells resistant to 5-FU. tandfonline.com

| Epigenetic Mechanism | Specific Example | Consequence in 5-FU Resistance |

| miRNA Upregulation | miR-21 | Downregulation of hMSH2, reduced apoptosis |

| miRNA Upregulation | miR-149 | Activation of Wnt/β-catenin pathway |

| miRNA Downregulation | miR-34a | Upregulation of LDHA, altered metabolism |

| miRNA Downregulation | miR-224-5p | Decreased drug-dependent apoptosis |

| DNA Hypermethylation | MLH1 promoter | Silencing of mismatch repair gene, impaired DNA damage recognition |

Influence of the Tumor Microenvironment on Resistance Development

The tumor microenvironment (TME), a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, significantly influences tumor progression and response to therapy. spandidos-publications.comfrontiersin.org Several components of the TME have been shown to confer resistance to 5-FU.

Hypoxia: Low oxygen levels, or hypoxia, a common feature of solid tumors, can induce resistance to 5-FU through various mechanisms. nih.gov Hypoxia can reduce the levels of thymidylate synthase (TS), the primary target of 5-FU, and inhibit DNA replication, thereby diminishing the drug's efficacy. nih.gov It also promotes the stabilization of Hypoxia-Inducible Factors (HIFs), which in turn upregulate genes associated with drug resistance, such as the multidrug resistance gene ABCB1 (MDR1). mdpi.com Furthermore, hypoxia can trigger the expression of specific miRNAs, like miR-675-5p, which enforces drug resistance by inhibiting apoptosis. d-nb.info

Cancer-Associated Fibroblasts (CAFs): CAFs are a major component of the tumor stroma and can promote chemoresistance by secreting various factors. In colorectal cancer, CAFs can secrete high levels of TGF-β2 and IL-6, which have been shown to promote resistance to 5-FU/oxaliplatin treatment. frontiersin.org Exosomes secreted by CAFs can also enhance the stemness and chemoresistance of colorectal cancer cells by delivering molecules like miR-92a-3p, which activates the Wnt/β-catenin pathway. frontiersin.org

Immune Cells: Immune cells within the TME can also modulate the response to chemotherapy. For example, tumor-associated macrophages (TAMs) can secrete cytokines like IL-6, which has been shown to decrease the levels of the tumor suppressor miR-204-5p, thereby enhancing the anti-apoptotic ability of colorectal cancer cells and promoting resistance to 5-FU. spandidos-publications.com

| TME Component | Mechanism of 5-FU Resistance | Key Mediators |

| Hypoxia | Reduced drug target expression, upregulation of drug efflux pumps, altered miRNA expression | HIF-1α, ABCB1, miR-675-5p |

| Cancer-Associated Fibroblasts (CAFs) | Secretion of pro-survival factors, exosome-mediated transfer of resistance factors | IL-6, TGF-β2, miR-92a-3p |

| Tumor-Associated Macrophages (TAMs) | Secretion of cytokines that promote cell survival and inhibit apoptosis | IL-6 |

Redox Imbalances and Cellular Adaptive Responses to Oxidative Stress

Cancer cells generally exhibit higher levels of reactive oxygen species (ROS) and a state of increased oxidative stress compared to normal cells. oncotarget.combiomolther.org While high levels of ROS can be cytotoxic, cancer cells can adapt to this environment by upregulating their antioxidant systems. This "redox resetting" can contribute to chemoresistance. oncotarget.com

5-FU treatment itself can induce ROS production, which is part of its cytotoxic mechanism. nih.gov However, resistant cells can counteract this by further enhancing their antioxidant defenses. researchgate.netnih.gov For example, tumor cells that adapt to oxidative stress by increasing the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD), Peroxiredoxin I (Prx I), and the anti-apoptotic protein Bcl-2 show resistance to 5-FU. nih.gov The transcription factor Nrf2, a master regulator of the cellular antioxidant response, is often upregulated in 5-FU resistant cells, leading to increased expression of antioxidant proteins. nih.govfrontiersin.org

Conversely, the elevated ROS in resistant cells can also be a vulnerability. The increased oxidative stress can lead to the oxidation of thymidylate synthase (TYMS), the target of a 5-FU metabolite. This oxidation can impair its function as a translational repressor, paradoxically leading to its own increased synthesis and contributing to 5-FU resistance. oncotarget.com However, this reliance on elevated ROS and antioxidant systems means that resistant cells may be more susceptible to agents that further disrupt this delicate redox balance. oncotarget.com

Prodrug-Specific Strategies to Circumvent Resistance (in research settings)

To overcome the limitations of conventional 5-FU therapy, including resistance, researchers are developing novel prodrugs and combination strategies. Prodrugs are inactive precursors that are converted to the active drug, ideally within the tumor, thereby enhancing selectivity and reducing systemic toxicity. spandidos-publications.com

A key strategy in prodrug design is to improve cellular uptake and achieve tumor-specific activation. One approach involves conjugating 5-FU to molecules that can exploit the unique characteristics of cancer cells.

ROS-Activated Prodrugs: Given the high levels of ROS in many cancer cells, prodrugs have been designed to be activated by this oxidative environment. For example, 5-FU prodrugs incorporating a ROS-cleavable linker have been synthesized. These compounds show selective cytotoxicity to cancer cells over normal cells and are well-tolerated in preclinical models. nih.gov

Lipid and Polymer Conjugates: To enhance cellular uptake, 5-FU has been conjugated to lipophilic molecules like cholesterol or to polymers. nih.govdovepress.com For instance, cholesterol-conjugated 5-FU derivatives have been designed to be transported by low-density lipoproteins (LDL), which are taken up at high rates by cancer cells that overexpress the LDL receptor. nih.gov

Nanoparticle Delivery Systems: Encapsulating 5-FU or its prodrugs in nanoparticles, such as selenium nanoparticles or liposomes, can improve drug delivery and cellular uptake through endocytosis. dovepress.commdpi.com Transferrin-conjugated liposomes have been used to enhance the delivery of 5-FU to the brain by targeting the transferrin receptor, which is often overexpressed on cancer cells. dovepress.com

Combining 5-FU or its prodrugs with agents that modulate resistance pathways is a promising strategy being explored in preclinical settings.

Targeting CSCs: Natural compounds like epigallocatechin-3-gallate (EGCG), a polyphenol from green tea, have been studied in combination with 5-FU. This combination has been shown to increase apoptosis and inhibit the Wnt signaling pathway in colorectal CSCs, potentially overcoming their resistance. jmchemsci.com

Modulating Redox Balance: Combining 5-FU with agents that either increase or decrease oxidative stress can be effective, depending on the context. Pro-oxidant compounds like apigenin (B1666066) can synergize with 5-FU by further increasing ROS levels and activating mitochondrial apoptosis. nih.gov Conversely, in cases where 5-FU toxicity to normal tissues is a concern, antioxidants like Angelica Polysaccharide have been shown to protect against 5-FU-induced oxidative stress in healthy liver cells by activating the Nrf2 pathway. frontiersin.org

Inhibiting Resistance Pathways: The combination of 5-FU with inhibitors of specific resistance pathways is under investigation. For example, combining 5-FU with an inhibitor of oxidative phosphorylation (OXPHOS) was shown to abolish the self-renewal capacity of colon cancer cells that had become addicted to this metabolic pathway after developing 5-FU resistance. oncotarget.com Similarly, combining 5-FU with small molecule inhibitors or phytochemicals that target pathways like NF-κB/STAT3 can help re-sensitize resistant cells. nih.gov

Targeted Delivery Systems as Resistance Overcoming Strategies

The development of resistance to 5-fluorouracil (B62378) (5-FU) is a significant obstacle in cancer chemotherapy, stemming from various mechanisms such as reduced intracellular drug accumulation, increased drug inactivation by enzymes like dihydropyrimidine dehydrogenase (DPD), and alterations in the target enzyme, thymidylate synthase (TS). rsc.orgmdpi.comcancernetwork.com Targeted delivery systems offer a sophisticated approach to circumvent these resistance mechanisms. By engineering carriers that selectively deliver the therapeutic agent to tumor tissues, it is possible to increase the local drug concentration, enhance uptake by cancer cells, and bypass the pathways that lead to resistance. nih.govbiomolther.org

A promising strategy involves the use of prodrugs, such as 5-fluorouracil glucuronamide (B1172039), delivered via targeted systems. This approach leverages the unique characteristics of the tumor microenvironment. The core principle is to conjugate 5-FU to a glucuronic acid moiety, rendering it temporarily inactive. This conjugate, "5-fluorouracil glucuronamide," is then released from its carrier and activated at the tumor site by the enzyme β-glucuronidase, which is found in high concentrations in necrotic areas of tumors and within the lysosomes of cancer cells. biomolther.orgaacrjournals.org This site-specific activation ensures that high concentrations of active 5-FU are released directly where needed, overwhelming cellular resistance mechanisms. nih.gov

Several types of targeted delivery systems are being explored for this purpose, including antibody-drug conjugates (ADCs) and various nanoparticle platforms.

Antibody-Drug Conjugates (ADCs) with Glucuronide Linkers

ADCs represent a highly specific form of targeted therapy. In this system, a monoclonal antibody designed to bind to a tumor-specific antigen is connected to a cytotoxic payload via a chemical linker. biomolther.org The use of a β-glucuronide linker is particularly advantageous for delivering a 5-FU prodrug.

Mechanism: The ADC circulates in the bloodstream, with the hydrophilic and stable glucuronide linker protecting the payload. biomolther.org Upon reaching the tumor, the antibody binds to its target antigen on the cancer cell surface, leading to the internalization of the entire ADC complex. biomolther.org Inside the cell, the complex is trafficked to the lysosome, an organelle rich in β-glucuronidase. The enzyme cleaves the glucuronide linker, releasing the active 5-FU directly into the cell's cytoplasm.

Overcoming Resistance: This method directly counters resistance due to poor drug influx. By using the cell's own receptor-mediated endocytosis pathway, the drug is actively transported into the cell, achieving a high intracellular concentration that can overcome efflux pumps and other resistance factors. rsc.orgbiomolther.org

Nanoparticle-Based Delivery Systems

Nanoparticles serve as versatile carriers for delivering chemotherapeutic agents and their prodrugs, including this compound. These systems can be engineered to target cancer cells either passively or actively. nih.govnih.gov

Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage.

Active Targeting: To further enhance specificity, nanoparticles can be decorated with ligands that bind to receptors overexpressed on cancer cells. rsc.org Examples of targeting ligands include:

Epidermal Growth Factor (EGF): Targets the EGFR, which is commonly overexpressed in colorectal and other cancers. rsc.org

Hyaluronic Acid (HA): Targets the CD44 receptor, which is overexpressed on many cancer stem cells and tumor cells. isciii.es

A notable study utilized EGF-grafted hollow mesoporous silica (B1680970) nanoparticles (EGF-HMSNs) to deliver 5-FU to acquired drug-resistant colorectal cancer cells (SW480/ADR). rsc.org These resistant cells had an up-regulation of the DPYD gene, which codes for the enzyme that inactivates 5-FU. rsc.org The study found that the targeted EGF-HMSNs-5-FU system was internalized much more effectively by the resistant cells compared to non-targeted nanoparticles or free 5-FU. rsc.org This led to a significantly higher intracellular drug concentration, causing cell cycle arrest in the S phase and overcoming the acquired resistance. rsc.org

Research Findings on Targeted Delivery Systems

The effectiveness of targeted delivery systems in overcoming 5-FU resistance is demonstrated by comparing their cytotoxicity against resistant cancer cells with that of the free drug.

| Cell Line | Treatment | Targeting Ligand | Key Finding | Reference |

|---|---|---|---|---|

| SW480/ADR (5-FU Resistant) | Free 5-FU | N/A | Exhibited high resistance to the drug. | rsc.org |

| SW480/ADR (5-FU Resistant) | HMSNs-5-FU (Non-targeted) | None | Showed higher cytotoxicity than free 5-FU but was less effective than the targeted system. | rsc.org |

| SW480/ADR (5-FU Resistant) | EGF-HMSNs-5-FU (Targeted) | EGF | Demonstrated significantly higher cytotoxicity, overcoming drug resistance through enhanced cellular uptake and increased intracellular drug accumulation. | rsc.org |

The strategic design of these systems, particularly those involving prodrugs like this compound, addresses multiple facets of drug resistance.

| Delivery System Type | Targeting Mechanism | Prodrug Activation Enzyme | Advantage in Overcoming Resistance | Reference |

|---|---|---|---|---|

| Antibody-Drug Conjugate (ADC) | Antibody binding to tumor-specific surface antigen, followed by internalization. | β-glucuronidase (in lysosomes) | Bypasses drug efflux pumps and ensures high intracellular drug concentration through receptor-mediated uptake. | biomolther.org |

| Ligand-Targeted Nanoparticles (e.g., EGF-HMSNs) | Ligand (e.g., EGF, HA) binding to overexpressed receptors on cancer cells. | β-glucuronidase (if delivering a glucuronide prodrug) | Increases specificity and cellular uptake, leading to high local drug concentrations that can overwhelm metabolic inactivation and other resistance pathways. | rsc.orgisciii.es |

| Stimuli-Responsive Nanocarriers | Release triggered by tumor microenvironment conditions (e.g., low pH, specific enzymes). | β-glucuronidase | Provides precise, controlled release of the drug directly at the tumor site, minimizing premature release and enhancing sensitivity of tumor cells to 5-FU. | nih.gov |

Preclinical Pharmacological and Mechanistic Investigations

In Vitro Cellular Efficacy Studies

Cytotoxicity and Proliferation Assays in Diverse Cell Lines

The cytotoxic and anti-proliferative effects of 5-fluorouracil (B62378) (5-FU) and its derivatives have been evaluated across a variety of cancer cell lines. In human colorectal cancer cell lines such as HT-29, HCT116, DLD-1, and LoVo, 5-FU has demonstrated dose-dependent inhibition of cell growth. nih.govplos.org For instance, the half-maximal effective concentration (EC50) for 5-FU in HCT116 cells was reported to be 13.72 μM, while for HT29 cells, it was 106.8 μM. nih.gov

In tongue squamous cell carcinoma cells (HNO-97), 5-FU exhibited dose-dependent cytotoxicity, with an IC50 value of 2 μM/ml. waocp.org Studies on hepatocellular carcinoma cell lines, including HepG2 and SMMC-7721, have also confirmed the anti-proliferative activity of 5-FU. jcancer.orgdovepress.com Furthermore, in pancreatic cancer cell lines like Panc-1 and MiaPaCa-2, a liposomal formulation of a 5-FU analog showed significant reductions in cell viability. mdpi.com The cytotoxic effects are not limited to cancer cells, as studies on human umbilical vein endothelial cells (HUVECs) and human cardiomyocytes (HCMs) have shown EC50 values of 3.832 μM and 4.866 μM, respectively. nih.gov

A glucuronide derivative of 5-FU was developed and its bioactivation to 5-FU was observed in human colon cancer cell lines. researchgate.net The cytotoxicity of 5-FU is influenced by its conversion to active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase and disrupts DNA replication. mdpi.com

Table 1: Cytotoxicity of 5-Fluorouracil and its Analogs in Various Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Assay | Endpoint | Result | Citation |

|---|---|---|---|---|---|

| 5-Fluorouracil | HCT116 | MTT | EC50 | 13.72 μM | nih.gov |

| 5-Fluorouracil | HT29 | MTT | EC50 | 106.8 μM | nih.gov |

| 5-Fluorouracil | HNO-97 | MTT | IC50 | 2 μM/ml | waocp.org |

| Zhubech (MFU-loaded liposome) | Panc-1 (3D spheroid) | Cell Viability | IC50 | 3.4 ± 1.0 μM | mdpi.com |

| Zhubech (MFU-loaded liposome) | Panc-1 (organoid) | Cell Viability | IC50 | 9.8 ± 1.4 μM | mdpi.com |

| Zhubech (MFU-loaded liposome) | Miapaca-2 (3D spheroid) | Cell Viability | IC50 | 3.4 ± 1.0 μM | mdpi.com |

| Zhubech (MFU-loaded liposome) | Miapaca-2 (organoid) | Cell Viability | IC50 | 9.8 ± 1.4 μM | mdpi.com |

| 5-Fluorouracil | HUVEC | MTT | EC50 | 3.832 μM | nih.gov |

| 5-Fluorouracil | HCM | MTT | EC50 | 4.866 μM | nih.gov |

Cell Cycle Analysis

Investigations into the effects of 5-FU on the cell cycle have revealed its ability to induce cell cycle arrest in various cancer cell lines. In smooth muscle cells, treatment with 5-FU led to an arrest of cells in the G1 phase. plos.org Specifically, the population of cells in the G1 phase increased to 68% with 10 mM of 5-FU compared to 49% in control cells. plos.org Conversely, the S phase population decreased to 9% with 0.1 mM of 5-FU from 16% in the control group. plos.org

In human colon cancer cell lines, 5-FU has been shown to cause an accumulation of cells in the early S phase. nih.gov This is consistent with its mechanism of action, which involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis during the S phase. nih.govplos.org Furthermore, studies combining 5-FU with other agents, such as curcumin (B1669340), have demonstrated a synergistic effect in inducing cell cycle arrest. In colorectal cancer cells, this combination led to a notable increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase. researchgate.net

Apoptosis and Necrosis Pathway Studies

5-Fluorouracil has been shown to induce programmed cell death, primarily through apoptosis, in a multitude of cancer cell types. nih.gov The induction of apoptosis by 5-FU is a key component of its cytotoxic effect. waocp.org In human colon cancer cells, 5-FU treatment has been observed to trigger apoptosis, a process that can be facilitated by a functional p53 tumor suppressor signaling network. oncotarget.com The mechanism often involves the extrinsic apoptosis pathway, which is mediated by death receptors like those in the tumor necrosis factor (TNF) family. oncotarget.com

Studies have demonstrated that 5-FU can induce both apoptosis and necrosis in tongue squamous carcinoma cells (HNO-97) in a dose-dependent manner. waocp.org The combination of 5-FU with other agents can enhance its pro-apoptotic effects. For example, when combined with curcumin, 5-FU showed increased apoptosis in esophageal and colon cancer cells. mdpi.com Similarly, co-administration with ferulic acid potentiated 5-FU-induced cell death in p53 mutant HT-29 cells. dergipark.org.tr

The molecular pathways involved in 5-FU-induced apoptosis include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. frontiersin.orgresearchgate.net Furthermore, 5-FU treatment can lead to the cleavage of PARP1, a hallmark of apoptosis, and the activation of caspases, including caspase 8 and 9, which are crucial for initiating the extrinsic and intrinsic apoptotic pathways, respectively. mdpi.com

Investigation of Synergistic and Antagonistic Effects with Other Agents

The therapeutic efficacy of 5-fluorouracil can be significantly modulated when used in combination with other agents, leading to either synergistic or antagonistic effects.

Synergistic Effects: Numerous studies have reported synergistic interactions between 5-FU and various natural compounds and chemotherapeutic drugs.

Curcumin: The combination of curcumin and 5-FU has demonstrated synergistic inhibitory effects on hepatocellular carcinoma cells, with a 2:1 molar ratio showing the strongest synergy in SMMC-7721 cells. jcancer.org This combination has also been found to inhibit cell proliferation and induce apoptosis in both parental and 5-FU-resistant colon cancer cells. mdpi.com

Quercetin and Luteolin: These flavonoids have been shown to synergistically enhance the anticancer effects of 5-FU in HT-29 colon cancer cells by modulating apoptotic pathways. researchgate.net

Kaempferol: This flavonoid exerts a synergistic effect with 5-FU by inhibiting cell viability and promoting apoptosis in both chemoresistant and sensitive colon cancer cells. mdpi.com

Choline (B1196258) Kinase α (ChoKα) Inhibitors: The combination of 5-FU with ChoKα inhibitors resulted in a synergistic effect in three different human colon cancer cell lines. plos.org

Taurine (B1682933): In a rat model of colon cancer, taurine exhibited a synergistic anticancer effect when combined with 5-FU. mdpi.com

Schisandrin B: This lignan (B3055560) has been reported to have synergistic effects when co-treated with 5-FU in a xenograft mouse model of colorectal cancer. biorxiv.org

Polyherbal Mixture: A polyherbal mixture showed a synergistic effect with 5-FU at higher doses in an animal model of colorectal cancer. japsonline.com

Antagonistic Effects: In some instances, the combination of 5-FU with other agents can lead to antagonistic effects. For example, in HepG-2 hepatocellular carcinoma cells, an antagonistic effect was observed with 1:1 and 1:4 molar ratios of curcumin to 5-FU. jcancer.org The nature of the interaction (synergistic, additive, or antagonistic) is dependent on the specific agents, their concentrations, and the cell type being treated. iiarjournals.org

In Vivo Efficacy Studies in Non-Human Models (e.g., xenograft models)

Assessment of Anti-Tumor Activity in Animal Models

The anti-tumor activity of 5-fluorouracil and its combinations has been evaluated in various animal models, primarily using xenografts of human tumors in nude mice.

In a patient-derived xenograft (PDX) mouse model of pancreatic cancer, a liposomal formulation of a 5-FU analog named Zhubech demonstrated significant tumor growth suppression. mdpi.com The mean tumor volume in Zhubech-treated mice was more than 9-fold lower than that in mice treated with 5-FU alone (108 ± 13.5 mm³ vs. 1107 ± 116.2 mm³). mdpi.com

Combination therapies have also shown enhanced anti-tumor efficacy in vivo. The combination of 5-FU with choline kinase α (ChoKα) inhibitors resulted in a synergistic effect against human colon xenografts in nude mice. plos.org Similarly, co-administration of Schisandrin B and 5-FU led to synergistic anti-tumor effects in a xenograft mouse model of colorectal cancer. biorxiv.org In a study on triple-negative breast cancer using an MDA-MB-231 xenograft model, the combination of doxorubicin (B1662922) and 5-FU induced the most extensive metabolic alterations and enhanced cytotoxic effects compared to individual treatments. frontiersin.org

Furthermore, direct in vivo observation of 5-FU release from a glucuronide prodrug has been demonstrated in human colon tumors heterotransplanted in nude mice, confirming the in-situ bioactivation of the prodrug. researchgate.net These in vivo studies provide crucial evidence for the anti-tumor activity of 5-fluorouracil and its derivatives, supporting the findings from in vitro investigations.

Evaluation of Prodrug Activation and Active Metabolite Release in Animal Tissues

No specific data from preclinical animal studies evaluating the cleavage of the glucuronamide (B1172039) moiety from 5-fluorouracil and the subsequent release of active 5-FU or its metabolites in various tissues were found.

Advanced Mechanistic Studies in Preclinical Systems (e.g., molecular profiling)

There is no information available on molecular profiling studies, such as gene or protein expression analysis, conducted specifically to elucidate the mechanisms of action or resistance related to "5-fluorouracil glucuronamide."

Due to the constraints of available scientific information, it is not possible to construct the requested article while adhering to the principles of accuracy and factual reporting. Further research would be required to be published on this specific compound to enable the generation of such a detailed and informative piece.

Analytical Chemistry Methodologies in Research

Quantitative Determination of 5-Fluorouracil (B62378) Glucuronamide (B1172039) and its Metabolites in Biological Matrices

The determination of 5-fluorouracil (5-FU) and its metabolites, including the glucuronide conjugate, relies on advanced analytical techniques capable of separating and detecting structurally similar compounds, often at very low concentrations.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors and, more prominently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the quantification of 5-FU and its metabolites. nih.gov LC-MS/MS, in particular, offers superior sensitivity and selectivity, making it the gold standard for bioanalytical research. chromatographyonline.com

Methods have been developed for the simultaneous determination of 5-FU and other metabolites like dihydrofluorouracil (FUH2), 5-fluorouridine, and 5-fluoro-2'-deoxyuridine. nih.govnih.gov While specific validated methods for 5-fluorouracil glucuronamide are less commonly detailed, the principles are directly transferable. An LC-MS/MS method would involve chromatographic separation on a reversed-phase column (e.g., C18) or a column designed for polar compounds (e.g., HILIC), followed by detection using tandem mass spectrometry, typically in negative electrospray ionization (ESI) mode due to the acidic nature of the analyte. mdpi.combasinc.com Multiple Reaction Monitoring (MRM) is used to ensure specificity by tracking a specific precursor-to-product ion transition. For instance, the transition for 5-FU is often monitored at m/z 128.9 → 41.8. mdpi.com A similar specific transition would be established for this compound.

The following table summarizes typical parameters from published methods for 5-FU and its other metabolites, which are representative of the approach for this compound.

Table 1: Examples of Chromatography-Based Methods for 5-FU and Metabolites

| Analyte(s) | Matrix | Chromatography Column | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 5-FU | Rabbit Aqueous Humor | Acquity™ HILIC | Acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) (95:5, v/v) | UPLC-MS/MS (Negative ESI) | A rapid and sensitive method with a total run time of 2.5 minutes was developed. mdpi.com | mdpi.com |

| 5-FU | Human Plasma | Waters ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm) | Formic acid in water | UPLC-MS/MS | A fast (3-minute) and sensitive method using only 50 µL of plasma was established. waters.com | waters.com |

| 5-FU and FUH2 | Patient Plasma | C18 reversed-phase | Isocratic | HPLC-UV (268 nm for 5-FU, 220 nm for FUH2) | A method for simultaneous measurement to provide an index of 5-FU catabolism was developed. nih.gov | nih.gov |

| 5-FU | Polymeric Nanoparticles | RP C18 (4.6 mm x 250 mm, 5 µm) | Acetonitrile and water (10:90, v/v) | HPLC-PDA (265 nm) | A validated HPLC method for quantitative analysis of 5-FU in a nanoparticle drug delivery system. |

Capillary electrophoresis (CE) is an alternative analytical technique that separates molecules based on their charge-to-size ratio in an electric field. gmp-compliance.org It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. gmp-compliance.org CE, particularly Capillary Zone Electrophoresis (CZE), is well-suited for the analysis of polar and charged species like 5-FU and its metabolites, including glucuronides. nih.gov

Research has demonstrated the successful use of CE for the rapid determination of 5-FU in rabbit plasma, achieving a limit of quantitation of 0.08 µg/mL. nih.gov Another study developed a CZE method to simultaneously measure 5-fluorocytosine (B48100) and 5-FU in cell cultures, completing the separation within 15 minutes. nih.gov These examples underscore the capability of CE to separate fluoropyrimidine compounds from complex biological matrices, a principle that extends to the analysis of this compound.

Chromatography-Based Techniques (e.g., HPLC, LC-MS/MS)

Sample Preparation and Matrix Considerations for Research Samples

The accuracy of quantitative analysis is highly dependent on the sample preparation process, which aims to extract the analyte of interest from the biological matrix and remove interfering substances like proteins and lipids. nih.gov

Common extraction techniques for 5-FU and its metabolites include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or an acid like trichloroacetic acid is added to the sample to precipitate proteins. nih.govprotocols.io This is often followed by centrifugation to isolate the supernatant containing the analyte.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., aqueous plasma and an organic solvent). waters.com For 5-FU, solvents such as ethyl acetate are commonly used. waters.comnih.gov

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while impurities are washed away. chromatographyonline.com Strong anion-exchange SPE has been used effectively for 5-FU, taking advantage of its anionic state under basic conditions. chromatographyonline.com